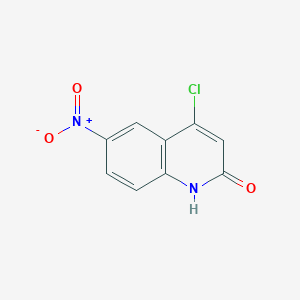

4-Chloro-6-nitro-1,2-dihydroquinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-6-nitro-1,2-dihydroquinolin-2-one” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . This compound is a useful intermediate for organic synthesis .

Synthesis Analysis

Quinoline derivatives are synthesized using various methods. One common approach is the chemical modification of quinoline, which results in improved therapeutic effects . The synthesis of quinoline derivatives has been a focus in drug research and development due to their interesting pharmaceutical and biological activities .Wissenschaftliche Forschungsanwendungen

Drug Research and Development

Application Summary

This compound is valuable in drug research and development due to its interesting pharmaceutical and biological activities. It’s involved in the synthesis of heteroannelated derivatives that show unique biological activities.

Methods of Application

Recent synthetic approaches include reactions with anilines using malonic acid equivalents or anthranilic acid derivatives. These methods lead to the creation of four-membered to seven-membered heterocycles .

Results and Outcomes

The synthesized heterocycles are then tested for their biological activities, with many showing promising results as potential drug candidates. The activities are often quantified using various bioassays.

Antimicrobial and Anticancer Activity

Application Summary

Quinoline derivatives, including “4-Chloro-6-nitro-1,2-dihydroquinolin-2-one,” are extensively studied for their antimicrobial and anticancer properties.

Methods of Application

Chemical modifications of the quinoline nucleus are common in drug discovery, aiming to improve therapeutic effects. These derivatives are known to inhibit DNA synthesis in bacteria, leading to bacterial death .

Results and Outcomes

The derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative microbial species. Their efficacy is often measured in terms of inhibition zones in culture plates or MIC (Minimum Inhibitory Concentration) values.

Analytical Standard for Chromatography

Application Summary

The compound serves as an analytical standard in chromatographic methods, aiding in the identification and quantification of other substances.

Methods of Application

It is used to create calibration curves for instruments like HPLC or mass spectrometry, thanks to its unique spectral properties .

Results and Outcomes

The use of this compound as a standard leads to enhanced accuracy and precision in analytical measurements, with reported improvements in detection limits and quantification ranges.

Synthesis of Fused Ring Systems

Application Summary

“4-Chloro-6-nitro-1,2-dihydroquinolin-2-one” is utilized in the synthesis of fused ring systems, which are important in various chemical and pharmaceutical applications.

Methods of Application

The compound’s structure allows for different tautomeric forms, which are exploited in synthetic chemistry to create complex fused ring systems .

Results and Outcomes

The synthesized ring systems are characterized by their structure and potential applications, with X-ray structure analyses often used to determine the most common forms.

Biological Activity Studies

Application Summary

The compound is used in the study of biological activity, particularly in the context of oxadiazole and thiadiazole derivatives.

Methods of Application

It is involved in the synthesis of these derivatives, which are then subjected to biological activity studies to explore their potential as drugs .

Results and Outcomes

The studies typically result in identifying compounds with significant biological activities, which could lead to the development of new therapeutic agents.

Precursor for Advanced Materials

Application Summary

In the field of advanced materials, this compound is researched for its potential as a precursor in the creation of materials with specific desired properties.

Methods of Application

The compound is used in various synthetic routes to develop materials that can be used in electronics, photonics, and other high-tech applications .

Results and Outcomes

The development of such materials could lead to advancements in technology, with the compound playing a crucial role in the synthesis of new, innovative materials.

These additional applications further demonstrate the versatility of “4-Chloro-6-nitro-1,2-dihydroquinolin-2-one” in scientific research, highlighting its potential in a wide range of fields from drug development to material science.

Nonlinear Optical Materials

Application Summary

This compound is studied for its potential use in nonlinear optical (NLO) materials, which are crucial for various optoelectronic applications.

Methods of Application

The compound is grown as single crystals using methods like the slow evaporation technique at controlled temperatures. These crystals are then characterized for their NLO properties .

Results and Outcomes

The studies often focus on the compound’s ability to convert laser light frequencies, with measurements of second harmonic generation efficiency. The results contribute to the development of materials for laser technology and photonics .

Optoelectronic Device Components

Application Summary

“4-Chloro-6-nitro-1,2-dihydroquinolin-2-one” is explored for its use in the fabrication of small organic molecules for optoelectronic devices.

Methods of Application

The compound’s opto-electrical properties are analyzed in thin films, with techniques like cyclic voltammetry and current–voltage characteristics analysis used to determine energy levels and charge carrier mobility .

Results and Outcomes

The findings indicate that the compound can be used to create components with specific optoelectronic properties, such as strong photoluminescence emission, which is beneficial for devices like organic light-emitting diodes .

Organic Semiconductor Synthesis

Application Summary

The compound is utilized in the synthesis of organic semiconductors due to its desirable electronic properties.

Methods of Application

Synthetic routes involve the creation of conjugated systems that incorporate the compound, aiming to enhance the semiconductor properties of the resulting materials .

Results and Outcomes

The synthesized materials are expected to have applications in technologies like field-effect transistors, sensors, memory devices, and photovoltaic cells, with the compound’s role being pivotal in achieving the desired electronic characteristics .

Eigenschaften

IUPAC Name |

4-chloro-6-nitro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-7-4-9(13)11-8-2-1-5(12(14)15)3-6(7)8/h1-4H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQSAMGSLTVJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-nitro-1,2-dihydroquinolin-2-one | |

CAS RN |

934687-48-6 |

Source

|

| Record name | 4-chloro-6-nitro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

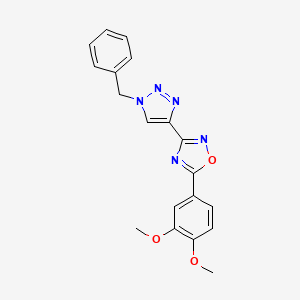

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)

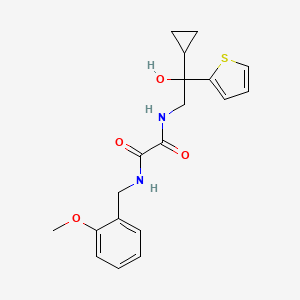

![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)

![3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2938442.png)

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)

![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)

![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)

![4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2938459.png)